molecular formula C10H12BrNO B1400998 3-bromo-N,N,2-trimethylbenzamide CAS No. 1369848-53-2

3-bromo-N,N,2-trimethylbenzamide

Cat. No.: B1400998
CAS No.: 1369848-53-2
M. Wt: 242.11 g/mol
InChI Key: YZZUSGXSAZYGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N,N,2-trimethylbenzamide is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol. This compound has generated significant interest in various scientific fields due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,N,2-trimethylbenzamide typically involves the bromination of N,N,2-trimethylbenzamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,N,2-trimethylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Bromine: For bromination reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

3-bromo-N,N,2-trimethylbenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N,N,2-trimethylbenzamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: Similar in structure but lacks the additional methyl group on the benzamide ring.

    3-bromo-N,N,4-trimethylbenzamide: Similar but with the bromine atom in a different position on the benzamide ring.

Uniqueness

3-bromo-N,N,2-trimethylbenzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules.

Properties

IUPAC Name

3-bromo-N,N,2-trimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-7-8(10(13)12(2)3)5-4-6-9(7)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZUSGXSAZYGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-N,N,2-trimethylbenzamide
Reactant of Route 2
Reactant of Route 2
3-bromo-N,N,2-trimethylbenzamide
Reactant of Route 3
Reactant of Route 3
3-bromo-N,N,2-trimethylbenzamide
Reactant of Route 4
Reactant of Route 4
3-bromo-N,N,2-trimethylbenzamide
Reactant of Route 5
Reactant of Route 5
3-bromo-N,N,2-trimethylbenzamide
Reactant of Route 6
Reactant of Route 6
3-bromo-N,N,2-trimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.